Donepezil O-Benzyl Enol Ether-d7

Pharmaceutical impurity profiling Stable isotope dilution mass spectrometry LC-MS/MS method validation

This deuterated analog of Donepezil Impurity C is engineered as the definitive internal standard for LC-MS/MS, overcoming the limitations of non-deuterated impurities and parent-drug standards. Its +7 Da mass shift ensures baseline resolution while identical chemical structure guarantees co-elution for accurate matrix-effect correction. Essential for ANDA-ready AMV, QC, and forced degradation studies per ICH guidelines, it offers a regulatory-compliant solution for trace-level quantification.

Molecular Formula C₃₁H₂₈D₇NO₃
Molecular Weight 476.66
Cat. No. B1162551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil O-Benzyl Enol Ether-d7
Synonyms1-Benzyl-4-((3-(benzyloxy)-5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine-d7;  Donepezil Impurity C-d7
Molecular FormulaC₃₁H₂₈D₇NO₃
Molecular Weight476.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Donepezil O-Benzyl Enol Ether-d7: Deuterated Impurity Reference Standard for Acetylcholinesterase Inhibitor Quality Control


Donepezil O-Benzyl Enol Ether-d7 (1-Benzyl-4-((3-(benzyloxy)-5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine-d7; also designated Donepezil Impurity C-d7) is a stable isotope-labeled analog of Donepezil O-Benzyl Enol Ether, a known process impurity of the Alzheimer's disease drug Donepezil . The compound bears seven deuterium atoms on the benzyl moiety, conferring a molecular formula of C₃₁H₂₈D₇NO₃ and a molecular weight of 476.66 g/mol, representing a +7.05 Da mass shift relative to its non-deuterated counterpart (C₃₁H₃₅NO₃, MW 469.61 g/mol) [1]. It is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines, intended for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Donepezil [2].

Why Donepezil O-Benzyl Enol Ether-d7 Cannot Be Replaced by Non-Deuterated or Parent-Drug Deuterated Standards


Donepezil O-Benzyl Enol Ether-d7 occupies a distinct analytical niche that neither non-deuterated Donepezil Impurity C nor deuterated Donepezil parent drug standards (e.g., Donepezil-d7, Donepezil-d5) can fill. The non-deuterated impurity shares identical mass spectral characteristics with the target analyte, precluding its use as an internal standard in LC-MS/MS assays where mass discrimination between internal standard and analyte is essential [1]. Conversely, deuterated Donepezil parent drug standards (MW ~380–423 Da) exhibit substantially different chromatographic retention times and ionization efficiencies from the O-benzyl enol ether impurity (MW 469.61 Da), rendering them incapable of co-elution-based correction for matrix effects, ion suppression, and extraction recovery that is the hallmark of stable isotope dilution mass spectrometry [2]. Within the class of deuterated Donepezil impurity standards, the -d7 labeling pattern is specifically engineered to match the retention behavior of Donepezil Impurity C while providing a +7 Da mass shift for unambiguous MS detection—a labeling configuration not offered by alternative deuterated impurity analogs with fewer deuterium labels (e.g., putative -d4 or -d5 impurity variants), which would risk isotopic cross-talk or inadequate mass separation .

Quantitative Differentiation Evidence: Donepezil O-Benzyl Enol Ether-d7 Versus Closest Comparators


Mass Shift for LC-MS/MS Discrimination: Donepezil O-Benzyl Enol Ether-d7 vs. Non-Deuterated Impurity C

Donepezil O-Benzyl Enol Ether-d7 provides a nominal mass increase of +7 Da (Δm/z +7.05) relative to the non-deuterated Donepezil Impurity C (C₃₁H₃₅NO₃, monoisotopic mass 469.26 Da) . This mass shift ensures that the [M+H]⁺ precursor ion of the deuterated internal standard (theoretical m/z 477.3) is fully resolved from the analyte ion (m/z 470.3) on standard triple quadrupole mass spectrometers operating at unit resolution, eliminating isotopic cross-talk that can compromise assay accuracy. In contrast, non-deuterated internal standards sharing an identical mass with the analyte cannot be independently monitored by MS, while Donepezil-d7 (MW ~386 Da for the free base) operates at a substantially different m/z window, precluding its use as a co-eluting internal standard for Impurity C quantification [1].

Pharmaceutical impurity profiling Stable isotope dilution mass spectrometry LC-MS/MS method validation

Chemical Purity Specification and Lot-Specific Traceability

The compound is offered at a chemical purity of ≥95% (HPLC) from multiple certified vendors, with lot-specific Certificates of Analysis (CoA) that include characterization data such as 1H NMR, mass spectrometry, and HPLC purity profiles . Santa Cruz Biotechnology supplies the compound at $360 per 1 mg (catalog sc-496307) with CoA documentation that includes water content specifications [1]. TRC (Toronto Research Chemicals, distributed via CymitQuimica) offers the compound in 25 mg quantities at €2,320, with long-term storage recommendations and detailed characterization data for use as a reference standard . The non-deuterated Donepezil O-Benzyl Enol Ether is also available from TRC (catalog D531745), but without the critical mass-labeling advantage needed for MS-based quantification .

Reference standard certification Pharmaceutical quality control ANDA regulatory submission

Application Domain Specificity: Impurity Quantification vs. Parent Drug Quantification

Donepezil O-Benzyl Enol Ether-d7 is purpose-designed as an internal standard for quantifying the process impurity Donepezil Impurity C in API and finished drug products—an application that deuterated parent drug standards (e.g., Donepezil-d7, Donepezil-d5) cannot serve. Published LC-MS/MS methods for Donepezil quantification confirm that deuterated parent drug internal standards are employed for monitoring the active pharmaceutical ingredient (m/z 380→91 transition for donepezil; m/z 385→96 for Donepezil-d5 IS) in biological matrices [1]. However, the O-benzyl enol ether impurity possesses a fundamentally different chemical structure (additional benzyl group on the enol oxygen), yielding distinct chromatographic retention and mass spectrometric fragmentation patterns that render parent drug internal standards chromatographically and spectrally incompatible for its quantification [2]. The deuterated impurity standard provides exact structural matching with the target impurity analyte, ensuring identical extraction recovery, ionization efficiency, and fragmentation pathways—the three critical parameters that determine accuracy in stable isotope dilution assays [3].

Genotoxic impurity monitoring Pharmaceutical impurity method validation Quality-by-Design analytical development

Regulatory Traceability: Pharmacopeial Alignment for ANDA Submissions

Donepezil O-Benzyl Enol Ether-d7 is supplied with characterization data that enables traceability against pharmacopeial standards (USP or EP), as explicitly stated by multiple independent reference standard manufacturers [1]. The non-deuterated Donepezil O-Benzyl Enol Ether (Impurity C) is similarly available as a reference standard compliant with regulatory guidelines [2]. However, the deuterated version offers the additional capability of serving as an internal standard in MS-based methods, which is increasingly important as regulatory agencies (FDA, EMA) emphasize the use of stable isotope-labeled internal standards for impurity quantification in ANDA submissions to minimize matrix effects and improve method robustness [3]. The patent literature identifies Donepezil Impurity C among the impurities that must be monitored during synthesis and storage of Donepezil, with recommended relative retention time (RRT) ranges, underscoring the regulatory need for well-characterized impurity reference standards [4].

Pharmacopeial reference standard ANDA regulatory compliance Impurity profiling method transfer

Co-Elution and Matrix Effect Correction: Isotopologue Advantage in Complex Matrices

As a hepta-deuterated isotopologue of Donepezil Impurity C, Donepezil O-Benzyl Enol Ether-d7 is expected to exhibit near-identical chromatographic retention time and extraction recovery to its non-deuterated counterpart, a property confirmed in published studies for analogous deuterated Donepezil systems. Matsui et al. demonstrated that the use of donepezil-d7 as an internal standard in human plasma LC-MS/MS analysis improved ionization reproducibility and normalized changes in recovery during sample preparation [1]. The deuterium labeling on the benzyl group (not on exchangeable positions) minimizes the risk of deuterium-hydrogen back-exchange, ensuring stable isotopic composition throughout sample workup. For impurity quantification specifically, the co-elution of the deuterated standard with the target impurity ensures that any ion suppression or enhancement caused by co-eluting matrix components or formulation excipients affects both the analyte and internal standard equally, maintaining accurate ion ratios across the entire analytical run [2]. This co-elution cannot be achieved with a structurally dissimilar internal standard such as Donepezil-d7, which would elute at a different retention time and experience different matrix effects .

Ion suppression correction Stable isotope dilution assay Extraction recovery normalization

Procurement-Driven Application Scenarios for Donepezil O-Benzyl Enol Ether-d7


LC-MS/MS Method Development and Validation for Donepezil Impurity C Quantification in API

In pharmaceutical analytical development, the quantification of process impurities at levels as low as 0.05–0.15% in the active pharmaceutical ingredient (API) requires validated, stability-indicating methods [1]. Donepezil O-Benzyl Enol Ether-d7 is the optimal internal standard candidate for developing a specific, sensitive LC-MS/MS method targeting Donepezil Impurity C, as its +7 Da mass shift (476.66 vs. 469.61 g/mol) ensures baseline mass resolution from the analyte while its identical chemical structure guarantees co-elution—a dual requirement that neither the non-deuterated impurity (no mass discrimination) nor parent-drug deuterated standards (no co-elution) can satisfy [2]. The resulting method can achieve the accuracy and precision required by ICH Q2(R1) for impurity assays, with the deuterated internal standard correcting for extraction variability and ionization fluctuations across multiple API batches.

Genotoxic Impurity Monitoring in Commercial Donepezil Production

Regulatory authorities (FDA, EMA) increasingly require manufacturers to monitor and control potentially genotoxic impurities (PGIs) in drug substances using highly specific and sensitive analytical methods [3]. Donepezil O-Benzyl Enol Ether, as a benzyl-containing derivative, warrants close monitoring during commercial production. The deuterated analog enables implementation of an isotope dilution LC-MS/MS method capable of quantifying this impurity at trace levels with minimized matrix interference from the API and formulation excipients. The regulatory-compliant CoA documentation and pharmacopeial traceability of the deuterated standard ensure that data generated in quality control laboratories will withstand scrutiny during ANDA review and GMP inspections [4].

Forced Degradation Studies and Impurity Fate Mapping

Forced degradation (stress) studies are mandated by ICH Q1A(R2) to identify potential degradation products and establish the stability-indicating nature of analytical methods. Donepezil is known to be susceptible to acid and base hydrolysis, generating multiple degradation products that require identification and quantification [5]. Spiking Donepezil O-Benzyl Enol Ether-d7 into stressed samples at known concentrations enables accurate recovery-corrected quantification of the Impurity C degradation product even in the presence of multiple co-eluting unknown degradants. The structural specificity of the deuterated standard ensures that its MRM transition does not interfere with those of other degradation products, a critical advantage over non-selective internal standards.

Cross-Validation of HPLC-UV Impurity Methods with LC-MS/MS Orthogonal Confirmation

Pharmaceutical quality control laboratories often rely on HPLC-UV methods for routine impurity testing, but regulatory expectations increasingly favor orthogonal confirmation of impurity identity and purity. Donepezil O-Benzyl Enol Ether-d7 can serve as both a calibration standard for HPLC-UV methods (where the deuterium label is invisible to UV detection but does not alter the chromophore) and as an internal standard for LC-MS/MS confirmation methods [2]. This dual utility reduces the number of separate reference standards that must be procured, characterized, and maintained in the laboratory inventory, directly addressing the operational efficiency concerns of analytical laboratory managers.

Quote Request

Request a Quote for Donepezil O-Benzyl Enol Ether-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.